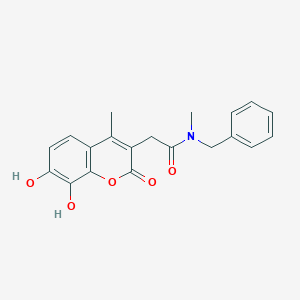![molecular formula C22H21N5O2 B264458 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the selective inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one are complex and diverse. The selective inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, which are involved in the survival and proliferation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments are its high selectivity and potency for BTK. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.
Direcciones Futuras
The future directions of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involve its potential applications in various biomedical studies. The selective inhibition of BTK by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory disorders, such as asthma and COPD. Further studies are required to investigate the safety and efficacy of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in clinical trials. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been reported in several scientific articles, and it involves the use of different chemical reactions, such as the condensation reaction and the cyclization reaction. The synthesis method of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The scientific research application of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is vast and diverse. This compound has been extensively studied for its potential applications in various biomedical studies, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
Nombre del producto |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C22H21N5O2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O2/c1-12-9-17-14(3)23-21(25-19(17)10-13(12)2)27-22-24-18(11-20(28)26-22)15-5-7-16(29-4)8-6-15/h5-11H,1-4H3,(H2,23,24,25,26,27,28) |
Clave InChI |
BYIDXHCNYLTGIZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
SMILES |
CC1=C(C=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C)C |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)